molecular formula C23H22N2O4S B6560763 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide CAS No. 946370-33-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B6560763
CAS No.: 946370-33-8
M. Wt: 422.5 g/mol
InChI Key: LMHXWQVXCBDLPL-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide (BQM-1) is a novel small molecule that has been studied extensively in the past decade due to its potential applications in the fields of medicinal chemistry, drug delivery, and biochemistry. BQM-1 has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anti-cancer effects. In addition, BQM-1 has been shown to possess high selectivity for certain biochemical targets, allowing for its use as a tool for drug discovery and development.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide has been studied extensively in the past decade due to its potential applications in the fields of medicinal chemistry, drug delivery, and biochemistry. In particular, it has been used as a tool for drug discovery and development due to its high selectivity for certain biochemical targets. Additionally, this compound has been investigated for its potential use as an anti-inflammatory, antioxidant, antifungal, and anti-cancer agent.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is still under investigation. However, it is believed to act through a variety of mechanisms, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the modulation of the nuclear factor kappa B (NF-κB) pathway, and the inhibition of the enzyme 5-lipoxygenase (5-LOX). In addition, this compound has been shown to interact with various cellular targets, such as ion channels, G-protein coupled receptors, and kinases.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For instance, it has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been found to possess antioxidant and antifungal activities. Furthermore, this compound has been shown to possess anti-cancer properties, as it has been found to inhibit the growth of various types of cancer cells.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide has been found to be a useful tool for drug discovery and development due to its high selectivity for certain biochemical targets. Additionally, it has been found to be efficient and cost-effective to synthesize. However, this compound has certain limitations, such as the need for complex purification steps and the lack of data on its long-term safety and efficacy.

Future Directions

For research include further investigation into its mechanism of action, its potential use as an anti-inflammatory and anti-cancer agent, and its potential applications in drug delivery. Additionally, further research into the safety and efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide is necessary in order to determine its potential clinical applications. Finally, further research into the synthesis of this compound is needed in order to improve its cost-effectiveness and efficiency.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide can be synthesized using a variety of methods. The most common method is the condensation reaction of benzoyl chloride, 1,2,3,4-tetrahydroquinoline-7-yl alcohol, and 4-methoxybenzene-1-sulfonamide, followed by a series of purification steps. This method has been found to be efficient and cost-effective, making it a popular choice for the synthesis of this compound.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-11-13-21(14-12-20)30(27,28)24-19-10-9-17-8-5-15-25(22(17)16-19)23(26)18-6-3-2-4-7-18/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHXWQVXCBDLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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